molecular formula C16H23NO4 B2366228 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid CAS No. 1411655-63-4

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid

Cat. No.: B2366228
CAS No.: 1411655-63-4
M. Wt: 293.363
InChI Key: NRJFKHRPRBWHEN-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid is a synthetic amino acid derivative known for its potential therapeutic applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the amino acid with di-tert-butyl pyrocarbonate under controlled conditions . This reaction is optimized to achieve high yields of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of Boc derivatives of amino acids, including this compound, is often carried out using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional base . The reaction conditions are typically mild, ensuring the stability of the Boc-protected amino acid.

Major Products Formed: The major products formed from these reactions include dipeptides and other amino acid derivatives, which are used in further synthetic applications .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid has a wide range of applications in scientific research:

  • Chemistry : Used in the synthesis of various derivatives and as a building block for more complex molecules.
  • Biology : Employed in the study of protein assembly and peptide synthesis .
  • Medicine : Investigated for its potential therapeutic applications, including the development of new drugs.
  • Industry : Utilized in the production of high-quality reference standards for pharmaceutical testing .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid involves the protection of the amino group, which is a key functionality in many compounds. The Boc group is used to mask the amino group during synthesis, allowing for selective reactions to occur . This compound interacts with various molecular targets and pathways, facilitating the formation of desired products in synthetic chemistry.

Comparison with Similar Compounds

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid can be compared with other Boc-protected amino acids, such as:

  • (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
  • (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
  • 4-[(Tert-Butoxycarbonyl)amino]methylbenzoic acid

These compounds share similar protective groups but differ in their specific structures and applications

Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-16(4,13(18)19)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJFKHRPRBWHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1411655-63-4
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
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